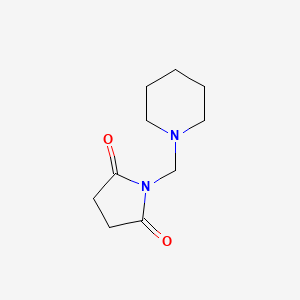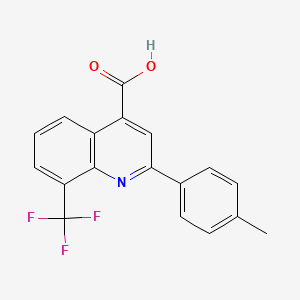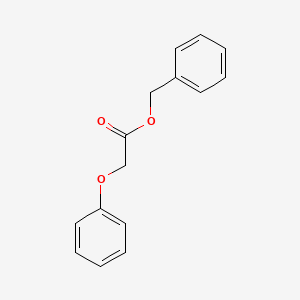
Acetic acid, phenoxy-, phenylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, phenoxy-, phenylmethyl ester, also known as benzyl acetate, is an organic compound with the molecular formula C9H10O2. It is a colorless liquid with a pleasant, sweet aroma, often used in fragrances and flavorings. This compound is naturally found in essential oils of various plants and is also synthesized for industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetic acid, phenoxy-, phenylmethyl ester can be synthesized through the esterification of benzyl alcohol with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of acetic anhydride and benzyl alcohol in the presence of a catalyst. This method is preferred due to its higher yield and efficiency compared to the direct esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, phenoxy-, phenylmethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: The ester can be reduced to benzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Benzyl alcohol and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: Benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, phenoxy-, phenylmethyl ester has various applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of acetic acid, phenoxy-, phenylmethyl ester involves its interaction with various molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. This hydrolysis reaction is crucial for the compound’s metabolism and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, benzyl ester: Another name for acetic acid, phenoxy-, phenylmethyl ester.
Phenylmethyl acetate: A similar ester with comparable properties and uses.
Benzyl ethanoate: Another ester with a similar structure and applications.
Uniqueness
This compound is unique due to its pleasant aroma and versatility in various applications, from fragrances to industrial uses. Its ability to undergo various chemical reactions and form different products makes it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
56015-90-8 |
|---|---|
Molekularformel |
C15H14O3 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
benzyl 2-phenoxyacetate |
InChI |
InChI=1S/C15H14O3/c16-15(12-17-14-9-5-2-6-10-14)18-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI-Schlüssel |
ORSXISLPWNELTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


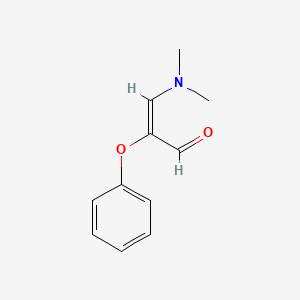
![(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B15082580.png)
![Dimethyl 1-benzoyl-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B15082585.png)
![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
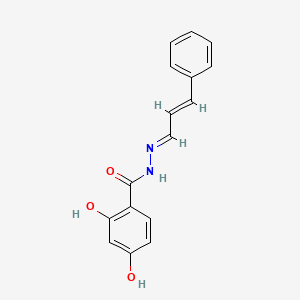
![N-(4-{[(methylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B15082610.png)
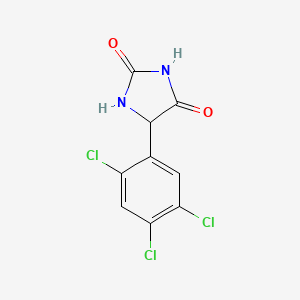
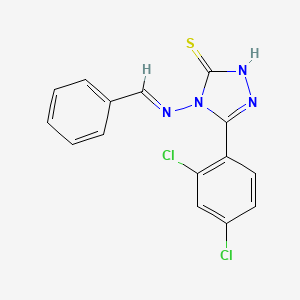
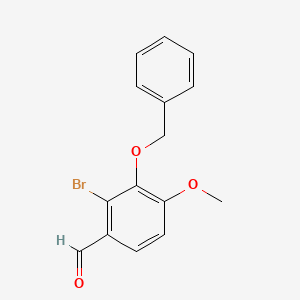
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
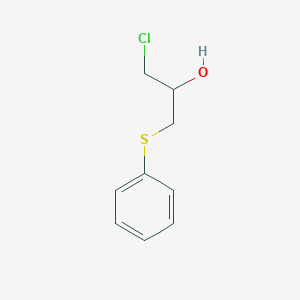
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
